3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are widely used in drug design and development .
Preparation Methods
The synthesis of methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the reaction of α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of regioisomers depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various biologically active compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for biological studies.
Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications, including enzyme inhibition and antiviral activity.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, affecting metabolic processes .
Comparison with Similar Compounds
Methyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its fused triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar applications in medicinal chemistry.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C9H8N4S3 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H8N4S3/c1-14-5-7-10-11-9-13(7)12-8(16-9)6-3-2-4-15-6/h2-4H,5H2,1H3 |
InChI Key |
QIBIISQVXQUWLA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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